{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}(4-phenylpiperazino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a pyrazole ring, a thiazole ring, and a piperazine ring. The pyrazole ring is substituted with a methyl group and a trifluoromethyl group . The thiazole ring is another type of heterocyclic compound that contains sulfur and nitrogen. The piperazine ring is a common feature in many pharmaceutical compounds.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyrazole ring could potentially undergo electrophilic substitution reactions at the 3-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
Synthesis and Structural Characterization
The compound has been synthesized and characterized through various spectroscopic methods. For instance, a study reports the synthesis and crystal structure of a related compound, highlighting the application of X-ray diffraction for structural identification, providing insights into the molecular structure and arrangement in the crystalline form (Cao et al., 2010).
Exploration of Isomorphism
Research has explored the isomorphism in methyl- and chloro-substituted small heterocyclic analogues, including the application of X-ray crystallography and disorder treatment to improve structure descriptions. This type of study contributes to our understanding of isomorphism in chemical compounds and its implications for material science and drug development (Swamy et al., 2013).
Antibacterial Screening
Novel thiazolyl pyrazole and benzoxazole compounds have been synthesized and screened for their antibacterial activities, demonstrating the potential for these compounds in developing new antimicrobial agents. This research is pivotal in the search for new treatments against resistant bacterial strains (Landage et al., 2019).
Anticoronavirus and Antitumoral Activity
A series of pyrazolyl derivatives has been synthesized and evaluated for their in vitro anticoronavirus and antitumoral activities, highlighting the compound's potential utility in therapeutic applications against viral infections and cancer. This research demonstrates the compound's versatility in addressing various health challenges (Jilloju et al., 2021).
Antimicrobial Activity
Some derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing good efficacy against several pathogens. Such studies contribute to the ongoing search for new, effective antimicrobial agents to combat infectious diseases (Sanjeeva et al., 2022).
Properties
IUPAC Name |
[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5OS/c1-13-11-16(19(20,21)22)27(24-13)18-23-15(12-29-18)17(28)26-9-7-25(8-10-26)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPZNWLYZZRUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.